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For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor alpha (PPARQ) is a ligand-activated transcription
factor that plays a pivotal role in the regulation of lipid metabolism, particularly fatty acid
catabolism. As a member of the nuclear receptor superfamily, its activation leads to the
transcriptional upregulation of a suite of genes involved in fatty acid uptake, transport, and
oxidation in tissues with high fatty acid metabolic rates, such as the liver, heart, and skeletal
muscle. This makes PPARa a significant therapeutic target for metabolic disorders like
dyslipidemia and non-alcoholic fatty liver disease.

Endogenous ligands for PPARa include a variety of fatty acids and their derivatives. Notably,
very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) have been
identified as potent activators of PPARa. Crucially, it is their coenzyme A (CoA) thioesters that
are recognized as the high-affinity, active ligands that bind to PPARQ, inducing a
conformational change that facilitates the recruitment of coactivator proteins and subsequent
gene transcription.

This document provides detailed application notes and experimental protocols for investigating
the activation of PPARa by 14-Methyldocosanoyl-CoA, a C23 branched-chain fatty acyl-CoA.
While direct experimental data for this specific molecule is limited, its structural characteristics

strongly suggest it is a potent PPARa agonist, based on studies of similar very-long-chain and

branched-chain fatty acyl-CoAs. The provided protocols and data serve as a comprehensive
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guide for researchers to characterize the interaction between 14-Methyldocosanoyl-CoA and

PPARa.

Data Presentation

The following tables summarize quantitative data for compounds structurally related to 14-

Methyldocosanoyl-CoA, providing an expected range of activity.

Table 1: Binding Affinity of Various Fatty Acyl-CoAs to PPAR«

Chain Length &

Dissociation

Ligand Reference
Type Constant (Kd) (nM)
Lignoceroyl-CoA C24:0 VLCFA-CoA 3+1 [1][2]
Cerotoyl-CoA C26:0 VLCFA-CoA 51 [1112]
Behenoyl-CoA C22:0 VLCFA-CoA 10+1 [1][2]
Phytanoyl-CoA C20 BCFA-CoA 11+1 [1112]
Pristanoyl-CoA C19 BCFA-CoA 12+1 [1112]
Arachidonoyl-CoA C20:4 PUFA-CoA 20+2 [1][2]
Lignoceric Acid C24:0 VLCFA > 1000 [1112]

VLCFA: Very-Long-Chain Fatty Acid; BCFA: Branched-Chain Fatty Acid; PUFA:

Polyunsaturated Fatty Acid.

Table 2: Representative Fold Change in PPARa Target Gene Expression Upon Activator

Treatment
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. Cell Fold .
Target Gene Function . Activator Reference
TypelTissue Change
Peroxisomal Human
ACOX1 o ~2-5 fold Wy-14643 [3]
[-oxidation Hepatocytes
Mitochondrial
_ Human _
CPT1A fatty acid ~2-4 fold Fenofibrate [4]
Hepatocytes
uptake
Regulation of
PDK4 glucose Mouse Liver ~5-15 fold Wy-14643 [3]
utilization
Fatty acid
FABP1 binding and Mouse Liver ~3-8 fold Fenofibrate [4]
transport

Signaling Pathway

The activation of target genes by 14-Methyldocosanoyl-CoA is mediated through the

canonical PPARa signaling pathway. As a branched-chain fatty acyl-CoA, it is hypothesized to

be a direct ligand for PPARa.
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Experimental Workflow for PPARa Activation Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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